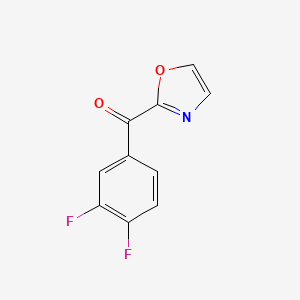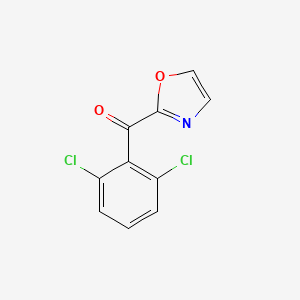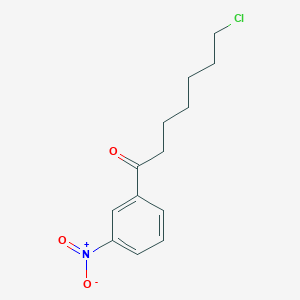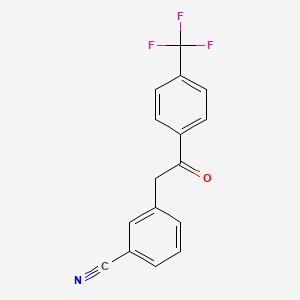
2-(3-乙基己酰基)恶唑
描述
2-(3-Ethylhexanoyl)oxazole is a heterocyclic organic compound that belongs to the oxazole family. It contains both nitrogen and oxygen atoms in its ring structure. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
科学研究应用
2-(3-Ethylhexanoyl)oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of new chemical entities and as a building block for more complex molecules.
Biology: The compound’s potential biological activity makes it a valuable tool for studying various biological processes and pathways.
Medicine: Due to its potential therapeutic applications, 2-(3-Ethylhexanoyl)oxazole is being investigated for its use in drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, leading to different biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Biochemical Pathways
, oxazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways. For instance, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Given the diverse biological activities associated with oxazole derivatives, it can be inferred that the compound may induce a range of effects at the molecular and cellular levels .
未来方向
Oxazole and its derivatives, including “2-(3-Ethylhexanoyl)oxazole”, play a very essential role in the area of medicinal chemistry . They have been investigated for the advancement of novel compounds which show favorable biological activities . The important information presented in recent research works will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
生化分析
Biochemical Properties
2-(3-Ethylhexanoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The interactions of 2-(3-Ethylhexanoyl)oxazole with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of 2-(3-Ethylhexanoyl)oxazole on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been shown to impact the expression of genes involved in inflammatory responses and cell proliferation . Additionally, 2-(3-Ethylhexanoyl)oxazole can modulate metabolic pathways, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, 2-(3-Ethylhexanoyl)oxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, oxazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This binding interaction can result in changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Ethylhexanoyl)oxazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-(3-Ethylhexanoyl)oxazole in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(3-Ethylhexanoyl)oxazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can lead to toxic or adverse effects. For example, high doses of oxazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
2-(3-Ethylhexanoyl)oxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, oxazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-(3-Ethylhexanoyl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, oxazole derivatives can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(3-Ethylhexanoyl)oxazole may bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 2-(3-Ethylhexanoyl)oxazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, oxazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and modulate gene expression . The localization of 2-(3-Ethylhexanoyl)oxazole within specific subcellular compartments can significantly impact its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazoles, including 2-(3-Ethylhexanoyl)oxazole, can be achieved through various methods. One common approach is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide . Another classic synthetic route is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production methods for oxazoles often involve the use of flow chemistry techniques to ensure efficient and scalable synthesis. The rapid flow synthesis of oxazolines and their oxidation to oxazoles under flow conditions has been reported, providing a stereospecific and efficient route to these compounds .
化学反应分析
Types of Reactions
2-(3-Ethylhexanoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions involving oxazoles can lead to the formation of oxazolines or other reduced derivatives.
Substitution: Substitution reactions on the oxazole ring can introduce various functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 2-(3-Ethylhexanoyl)oxazole include Deoxo-Fluor®, manganese dioxide, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from the reactions of 2-(3-Ethylhexanoyl)oxazole depend on the specific reaction conditions and reagents used. For example, oxidative reactions typically yield the corresponding oxazole derivatives, while reduction reactions can produce oxazolines .
相似化合物的比较
2-(3-Ethylhexanoyl)oxazole can be compared with other similar compounds, such as:
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal activity.
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
The uniqueness of 2-(3-Ethylhexanoyl)oxazole lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other oxazole derivatives.
属性
IUPAC Name |
3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHKQDUVYSDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642062 | |
| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-35-8 | |
| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















